molecular formula C22H26N4O2S B2966801 N-(3-methoxypropyl)-2-((4-(phenethylamino)quinazolin-2-yl)thio)acetamide CAS No. 422532-45-4

N-(3-methoxypropyl)-2-((4-(phenethylamino)quinazolin-2-yl)thio)acetamide

Cat. No.: B2966801
CAS No.: 422532-45-4
M. Wt: 410.54
InChI Key: ZUNMNYXUOQZLRD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-methoxypropyl)-2-((4-(phenethylamino)quinazolin-2-yl)thio)acetamide is a synthetic small molecule based on a quinazoline core structure, intended for research and development purposes. Quinazoline derivatives are a significant class of heterocyclic compounds widely studied in medicinal chemistry and chemical biology for their diverse biological activities[a citation:1] . This compound features a phenethylamino substituent and a thioacetamide chain terminated with a 3-methoxypropyl group, a moiety present in various bioactive molecules and research compounds . Its molecular architecture suggests potential for application in high-throughput screening assays, structure-activity relationship (SAR) studies, and as a building block in the design of enzyme inhibitors. Researchers are investigating compounds of this class for their interactions with various cellular targets, including kinase enzymes. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications, or personal use. Researchers should handle all chemicals in accordance with their institution's safety protocols.

Properties

IUPAC Name

N-(3-methoxypropyl)-2-[4-(2-phenylethylamino)quinazolin-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N4O2S/c1-28-15-7-13-23-20(27)16-29-22-25-19-11-6-5-10-18(19)21(26-22)24-14-12-17-8-3-2-4-9-17/h2-6,8-11H,7,12-16H2,1H3,(H,23,27)(H,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUNMNYXUOQZLRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCNC(=O)CSC1=NC2=CC=CC=C2C(=N1)NCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-methoxypropyl)-2-((4-(phenethylamino)quinazolin-2-yl)thio)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological activity, and structure-activity relationships (SAR) of this compound, drawing from diverse sources.

Chemical Structure and Synthesis

The compound features a quinazolin-2-thioacetamide backbone, which is known for its diverse pharmacological properties. The synthesis of quinazoline derivatives typically involves the reaction of anthranilic acid with various isothiocyanates or electrophiles to form the thione derivatives. The specific synthesis pathway for this compound has not been extensively documented in the literature, but similar compounds have been synthesized using analogous methods involving nucleophilic substitutions and condensation reactions.

Antimicrobial Activity

Quinazoline derivatives have been widely studied for their antimicrobial properties. For instance, various quinazolinone derivatives have demonstrated significant activity against a range of bacteria and fungi, including both Gram-positive and Gram-negative strains. The antimicrobial activity is often evaluated using methods such as the Minimum Inhibitory Concentration (MIC) tests and disc diffusion assays.

Compound TypeTested OrganismsActivity Observed
QuinazolinonesS. aureus, E. coli, P. aeruginosaSignificant inhibition
2-MercaptoquinazolinesA. niger, C. albicansModerate to high inhibition

The biological activity of this compound suggests it may exhibit similar antimicrobial properties based on its structural analogs.

Anti-inflammatory and Antioxidant Activities

Quinazoline derivatives are also recognized for their anti-inflammatory and antioxidant activities. Studies have shown that these compounds can inhibit reactive oxygen species (ROS), which are implicated in various inflammatory conditions and diseases such as cancer and cardiovascular disorders. The mechanism often involves the scavenging of free radicals or the inhibition of pro-inflammatory cytokines.

Enzyme Inhibition

Another area of interest is the inhibition of carbonic anhydrase (CA), which plays a critical role in physiological processes such as respiration and acid-base balance. Some quinazoline derivatives have been reported to act as effective inhibitors of human carbonic anhydrase isoforms (hCA I and hCA II), suggesting potential applications in treating conditions like glaucoma or edema.

Case Studies

  • Antimicrobial Efficacy : A study evaluated a series of quinazoline derivatives against common pathogens. Compounds structurally related to this compound showed MIC values ranging from 1 to 32 µg/mL against various bacterial strains, indicating promising antimicrobial activity .
  • Inhibition Studies : Research on related thiadiazole derivatives demonstrated significant inhibition against acetylcholinesterase (AChE), with some compounds outperforming standard drugs like tacrine . This highlights the potential for this compound in neurological applications.

Structure-Activity Relationship (SAR)

The biological activity of quinazoline derivatives is often influenced by their substituents. For example:

  • Alkyl Chains : The presence of alkyl groups can enhance lipophilicity, potentially improving cell membrane penetration.
  • Amino Substituents : Variations in amino group positioning can significantly affect binding affinity to biological targets.

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